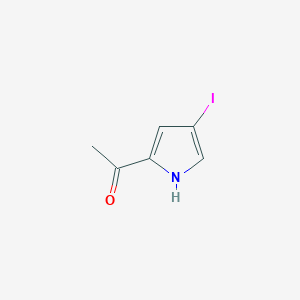

1-(4-Iodo-1H-pyrrol-2-yl)ethanone

Description

Contextualization within the Field of Halogenated Heterocyclic Compounds

Halogenated heterocyclic compounds are a significant class of molecules in chemistry, primarily due to the unique properties that halogen atoms impart to the parent heterocycle. The introduction of a halogen can influence a molecule's steric and electronic properties, lipophilicity, and metabolic stability. In the context of materials science, the inclusion of halogen groups on heteroarenes like pyrroles has been identified as a promising strategy for lowering their triplet energy, which is advantageous in applications such as energy transfer-catalyzed dearomative cycloadditions. acs.org

In medicinal chemistry, halogen-doped pyrrole (B145914) building blocks are considered valuable polar alternatives to molecular fragments found in various bioactive natural products. acs.org The strategic placement of a halogen atom can lead to enhanced biological activity and selectivity. For instance, practical synthetic routes have been developed for new halogen-substituted pyrrole building blocks, which have then been successfully converted into potent nanomolar inhibitors of bacterial DNA gyrase B, demonstrating their utility in developing new antibacterial agents. acs.org The presence of a halogen, such as iodine in 1-(4-Iodo-1H-pyrrol-2-yl)ethanone, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Significance of Pyrrole Derivatives in Advanced Chemical Research

Pyrroles, which are five-membered aromatic heterocycles containing a single nitrogen atom, represent a crucial class of compounds in chemical research. mdpi.com Their derivatives are ubiquitous in nature and are core structural motifs in a vast array of pharmaceuticals and agrochemicals. acs.orgmdpi.com The pyrrole scaffold is a common feature in many drugs and is considered a privileged structure in medicinal chemistry. mdpi.com

Due to its aromatic nature, the pyrrole ring can readily react with various electrophiles, leading to a diverse range of substituted derivatives with significant biological potential. mdpi.com Functionalized pyrrole scaffolds are particularly important as chemotypes for designing protein kinase inhibitors, which have shown excellent antiproliferative potential in cancer research. mdpi.com Notable examples of pyrrole-based drugs include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and Toceranib, a derivative with antiangiogenic effects approved for veterinary use. mdpi.com Furthermore, research has demonstrated the potential of pyrrole derivatives as selective inhibitors for enzymes like butyrylcholinesterase (BChE), highlighting their therapeutic promise for neurodegenerative diseases. nih.gov The ability to synthesize and modify pyrrole derivatives makes them a continuing focus of drug discovery programs and advanced materials development. mdpi.com

Research Rationale for Investigating this compound

The specific research interest in this compound stems from its potential as a versatile synthetic intermediate for creating novel and complex molecules with valuable biological or material properties. The rationale for its investigation is multifaceted, combining the strategic advantages of its halogenated and functionalized pyrrole structure.

The compound serves as an exemplary "halogen-doped pyrrole building block". acs.org The iodine atom at the C4 position is a particularly useful feature. Iodine is the most reactive of the stable halogens in many catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), providing a reliable site for introducing new carbon-carbon or carbon-heteroatom bonds. This reactivity allows chemists to elaborate the pyrrole core into more complex structures.

The acetyl group (ethanone) at the C2 position is an electron-withdrawing group that can influence the reactivity of the pyrrole ring and also serve as a handle for further chemical transformations. Studies indicate that the presence of a carbonyl group in pyrrole molecules can be a key moiety for biological activity. mdpi.com

A primary driver for investigating compounds like this compound is their demonstrated utility in the synthesis of potent bioactive agents. Research has shown that similar halogenated pyrrole building blocks can be elaborated into powerful inhibitors of bacterial enzymes like DNA gyrase B, which are crucial targets for new antibiotics. acs.org Therefore, this compound represents a valuable starting material for the development of new therapeutic agents designed to combat bacterial infections.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₆INO echemi.com |

| Molecular Weight | 235.02 g/mol echemi.com |

| CAS Number | 51333-65-4 echemi.com |

| Boiling Point | 235 °C echemi.com |

| XLogP3 | 1.4 echemi.com |

| Hydrogen Bond Donor Count | 1 echemi.com |

| Hydrogen Bond Acceptor Count | 1 echemi.com |

| Polar Surface Area | 32.9 Ų echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodo-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4(9)6-2-5(7)3-8-6/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXJBZOJBNNNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698453 | |

| Record name | 1-(4-Iodo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-65-4 | |

| Record name | 1-(4-Iodo-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51333-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Iodo 1h Pyrrol 2 Yl Ethanone

Direct Functionalization of Pyrrole (B145914) Precursors

The most straightforward routes to 1-(4-Iodo-1H-pyrrol-2-yl)ethanone involve the modification of readily available pyrrole precursors. This can be accomplished either by introducing the iodine atom onto an acetyl-substituted pyrrole or by adding the acetyl group to an iodo-pyrrole scaffold.

Electrophilic Iodination of 1-(1H-pyrrol-2-yl)ethanone

The introduction of an iodine atom onto the pyrrole ring of 1-(1H-pyrrol-2-yl)ethanone is a common and direct method. The acetyl group at the C-2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. This deactivation, however, also directs incoming electrophiles to the C-4 and C-5 positions. Due to steric hindrance from the adjacent acetyl group, substitution at C-4 is generally favored.

Achieving regioselective iodination at the C-4 position requires careful selection of reagents and reaction conditions. The electron-rich nature of the pyrrole ring, even when deactivated, makes it susceptible to over-reaction or polymerization under harsh conditions. nih.gov Various iodinating agents have been effectively employed to control the reaction's outcome.

Common electrophilic iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). acsgcipr.org The use of NIS is often preferred due to its mild nature and ease of handling. acsgcipr.org The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile, at or below room temperature to maintain selectivity. In some protocols, a base may be added to neutralize the HI byproduct generated during the reaction. For deactivated aromatic systems, the combination of NIS with a strong acid like trifluoromethanesulfonic acid can generate a superelectrophilic iodine species, enhancing reactivity. acsgcipr.org

| Iodinating Reagent | Solvent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | DCM, THF, Acetonitrile | 0 °C to room temperature | Mild conditions, good for many substrates, minimizes side reactions. | acsgcipr.org |

| Iodine (I₂) / Oxidant (e.g., H₂O₂, (NH₄)₂S₂O₈) | Water, Acetic Acid | Room temperature to 50 °C | 'Green' chemistry approach, oxidant regenerates I₂ from iodide. | acsgcipr.org |

| Iodine Monochloride (ICl) | DCM, CCl₄ | Low temperature (-20 °C to 0 °C) | Highly reactive, requires careful control to avoid over-iodination. | acsgcipr.org |

| NIS / Trifluoromethanesulfonic Acid | Trifluoroacetic Acid | Room temperature | Generates superelectrophilic iodine for deactivated systems. | acsgcipr.org |

The inherent reactivity of the N-H bond in pyrroles can lead to side reactions and reduced yields. nih.gov The introduction of an electron-withdrawing protecting group on the pyrrole nitrogen is a common strategy to mitigate these issues and enhance regioselectivity. researchgate.net Sulfonyl groups (e.g., tosyl, benzenesulfonyl) and alkoxycarbonyl groups (e.g., Boc, Cbz) are frequently used. nih.govresearchgate.net

These protecting groups reduce the electron density of the pyrrole ring, thereby decreasing its susceptibility to oxidative degradation and polymerization. nih.gov This moderation of reactivity allows for more controlled and selective functionalization. For instance, N-sulfonyl protected pyrroles often exhibit higher yields and cleaner reactions in electrophilic substitutions. researchgate.net The choice of protecting group can also subtly influence the electronic environment and, consequently, the regiochemical outcome of the iodination, further ensuring the desired C-4 product is obtained. nih.gov

Introduction of the Acetyl Moiety to Iodo-1H-pyrrole Scaffolds

An alternative synthetic route involves the acylation of a pre-functionalized 4-iodo-1H-pyrrole. This approach is contingent on the availability of the iodinated pyrrole starting material. The standard method for introducing an acetyl group onto a pyrrole ring is the Friedel-Crafts acylation, using reagents like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst.

For pyrroles, which are sensitive to strong acids, milder conditions are often necessary. The Vilsmeier-Haack reaction is a related method for formylation, and similar principles can be applied for acylation. In the case of 4-iodo-1H-pyrrole, the iodine atom is a deactivating group but directs incoming electrophiles to the ortho (C-3, C-5) and para (C-2) positions. Acylation is strongly favored at the C-2 and C-5 positions due to the electronic activation provided by the nitrogen atom. Since the C-2 and C-5 positions are equivalent in 4-iodo-1H-pyrrole, Friedel-Crafts acylation provides a direct pathway to 2-acetyl-4-iodopyrrole derivatives. Protection of the pyrrole nitrogen can again be beneficial for improving reaction yields and preventing N-acylation.

Multi-step Convergent Synthesis Approaches

Convergent syntheses build complex molecules from smaller, pre-functionalized fragments. While often more step-intensive, these strategies can offer greater flexibility and control in constructing highly substituted pyrrole systems.

Strategies Involving Cross-Coupling Reactions at the Pyrrole Core

Modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium, offer powerful tools for forming C-C and C-heteroatom bonds. lancs.ac.uk While iodopyrroles are frequently used as substrates in cross-coupling reactions to build more complex structures, these reactions can also be envisioned for the construction of the this compound core itself, although this is a less common approach for this specific molecule.

One hypothetical convergent strategy could involve a Suzuki or Stille coupling. For example, a 2-acetyl-4-boronic acid pyrrole derivative could be coupled with an iodine source, or conversely, a 4-iodopyrrole derivative bearing a suitable precursor to the acetyl group could be synthesized. A more plausible, though complex, route might involve the construction of the pyrrole ring itself from acyclic precursors using a method like the Barton-Zard or Paal-Knorr synthesis, where one of the precursors already contains the necessary iodine and acetyl functionalities or their precursors. nih.gov

For instance, a palladium-catalyzed coupling reaction could be employed to join a fragment containing the iodo-substituted portion with a fragment that will form the rest of the pyrrole ring and incorporate the acetyl group. The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is another powerful tool in heterocyclic synthesis that could be adapted for such convergent strategies. researchgate.net These methods, while powerful, are generally reserved for more complex targets where direct functionalization is not feasible.

Sequential Construction of the Pyrrole Ring with Pre-installed Functionalities

The sequential construction of the pyrrole ring for a molecule like this compound involves the formation of the heterocyclic ring from non-cyclic starting materials that already contain or will lead to the desired iodo and acetyl functionalities. Several classical and modern synthetic methods can be adapted for this purpose.

Paal-Knorr Synthesis:

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com For the synthesis of this compound, a potential precursor would be a 1,4-dicarbonyl compound with the iodo and acetyl groups already in place. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org The versatility of the Paal-Knorr synthesis allows for a wide range of substituents on the starting dicarbonyl compound, making it a valuable method for accessing highly functionalized pyrroles. wikipedia.org

Hantzsch Pyrrole Synthesis:

Another classical approach is the Hantzsch pyrrole synthesis, which typically involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. youtube.com This multi-component reaction allows for the construction of the pyrrole ring in a single step. wikipedia.org For the target molecule, this would involve carefully selected starting materials that would result in the desired 2-acetyl and 4-iodo substitution pattern. The Hantzsch synthesis is a powerful tool for creating substituted pyrroles, and modern variations have focused on improving yields and employing greener reaction conditions. nih.govorganic-chemistry.org

Modern Sequential Syntheses:

Recent advancements in organic synthesis have led to the development of novel sequential reactions for pyrrole formation. These often involve multi-component reactions that can be performed in a one-pot fashion, increasing efficiency. acs.orgsemanticscholar.org For instance, methods involving the sequential three-component reaction of primary aliphatic amines, active methylene (B1212753) compounds, and 1,2-diaza-1,3-dienes have been reported to produce polysubstituted pyrroles in good to high yields without the need for a catalyst and under solvent-free conditions. acs.org Such strategies offer a high degree of practicability and are attractive for creating diverse pyrrole structures. acs.org

Analysis of Synthetic Efficiency, Yields, and Scalability

The efficiency of a synthetic route is determined by factors such as reaction yield, atom economy, and the ease of purification. The scalability of a synthesis is crucial for its application in industrial settings.

The Paal-Knorr synthesis is known for its efficiency, often providing pyrroles in yields exceeding 60%. rgmcet.edu.in However, traditional Paal-Knorr conditions can be harsh, sometimes requiring prolonged heating in acidic media, which may not be suitable for sensitive substrates. rgmcet.edu.in Modern modifications, such as the use of proline as a catalyst, have been shown to facilitate the reaction under milder conditions. rsc.org The use of heterogeneous catalysts, like silica (B1680970) sulfuric acid, has also been explored to improve the reusability of the catalyst and simplify the workup procedure. rgmcet.edu.in

The Hantzsch synthesis can also suffer from drawbacks such as harsh reaction conditions and low yields in its classical form. wikipedia.org However, modifications using microwave assistance or eco-friendly "on-water" protocols have been developed to improve yields and reduce reaction times. nih.govthermofisher.com

Regarding scalability, flow chemistry methods have been successfully applied to pyrrole synthesis, allowing for production rates on the scale of grams per hour with high yields. tue.nl For instance, a flow chemistry approach for a pyrrole derivative achieved a production rate of 55.8 g per hour. tue.nl Gram-scale syntheses of bioactive pyrroles have also been demonstrated using heterogeneous cobalt catalysts, showcasing the potential for larger-scale production. nih.gov The scalability of a particular synthesis is also dependent on the availability and cost of the starting materials.

The following table provides a summary of the yields for some of the discussed synthetic methods for pyrroles:

| Synthetic Method | Catalyst/Conditions | Yield | Reference |

| Paal-Knorr Synthesis | General | >60% | rgmcet.edu.in |

| Proline-catalyzed Paal-Knorr Synthesis | L-proline | High | rsc.org |

| Hantzsch Dihydropyridine Synthesis (Aqueous Micelles) | p-Toluenesulfonic acid (PTSA), ultrasonic irradiation | up to 96% | wikipedia.org |

| Sequential Three-Component Reaction | Catalyst and solvent-free | Good to High | acs.org |

| Flow Chemistry Synthesis of a Pyrrole Derivative | Microreactor | Nearly 100% | tue.nl |

| Cobalt-catalyzed Pyrrole Synthesis (Gram-scale) | Heterogeneous cobalt catalyst | 69-85% | nih.gov |

Comparison with Synthetic Routes to Related Iodopyrrole and Acetylpyrrole Derivatives

The synthesis of this compound can be compared to the synthetic routes for other iodinated and acetylated pyrroles.

For the synthesis of other iodopyrroles, such as 3-iodopyrroles, methods often involve the direct iodination of a pre-formed pyrrole ring using reagents like N-iodosuccinimide (NIS). nih.gov For example, 1-(triisopropylsilyl)pyrrole (B1197553) can be treated with NIS to afford the corresponding β-iodopyrrole in an 80% yield. nih.gov This contrasts with the sequential construction approach where the iodo-substituent is incorporated during the ring formation.

The synthesis of 2-acetylpyrrole (B92022), a closely related compound, can be achieved through the acylation of pyrrole itself. chemicalbook.com A common method involves the use of pyrryl magnesium iodide and acetyl chloride. chemicalbook.com 2-Acetylpyrrole is a naturally occurring compound found in various foods and essential oils. chemicalbook.comthegoodscentscompany.com It can also be prepared from pyrrole and acetic anhydride. chemicalbook.com The alkylation of 2-acetylpyrrole at the nitrogen atom can be performed using an alkyl iodide in the presence of a base and a phase-transfer catalyst like 18-crown-6. chemicalbook.com

In comparison, the sequential construction of this compound offers the advantage of regiocontrol, as the positions of the iodo and acetyl groups are determined by the structure of the acyclic precursors. This can be more efficient than a multi-step approach that involves first synthesizing the pyrrole ring and then introducing the functional groups, which may require protection and deprotection steps and can lead to issues with regioselectivity.

Spectroscopic and Structural Elucidation Techniques for 1 4 Iodo 1h Pyrrol 2 Yl Ethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 1-(4-Iodo-1H-pyrrol-2-yl)ethanone, a combination of ¹H and ¹³C NMR techniques, including two-dimensional methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons, the N-H proton, and the methyl protons of the acetyl group. The introduction of the iodine atom at the C4 position significantly influences the chemical shifts of the adjacent ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide insights into the electronic environment of each carbon atom. The carbon atom attached to the iodine (C4) is expected to show a characteristic low-field shift due to the heavy atom effect. The carbonyl carbon of the acetyl group would appear at a significantly downfield chemical shift.

Expected ¹H and ¹³C NMR Data:

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-H | Broad singlet, ~9.0-10.0 | - |

| H3 | Doublet, ~6.8-7.2 | C3: ~115-120 |

| H5 | Doublet, ~7.0-7.4 | C5: ~125-130 |

| -COCH₃ | Singlet, ~2.4 | -COCH₃: ~25-30 |

| C2 | - | C2 (C=O attached): ~130-135 |

| C4 | - | C4 (Iodo-substituted): ~80-90 |

| C=O | - | C=O: ~185-190 |

Note: These are estimated values and actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The theoretical exact mass of C₆H₆INO is 234.9545 g/mol .

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely involve:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the C-C bond between the pyrrole ring and the acetyl group, resulting in a fragment corresponding to [M-CH₃CO]⁺.

Loss of iodine: Cleavage of the C-I bond would lead to a fragment corresponding to [M-I]⁺.

Pyrrole ring fragmentation: Subsequent fragmentation of the pyrrole ring would also be observed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the N-H and C=O stretching vibrations. The C-I stretching vibration would appear in the far-infrared region.

Raman Spectroscopy: Raman spectroscopy would also show characteristic bands for the pyrrole ring vibrations and the acetyl group. The C-I bond, being highly polarizable, is expected to give a strong Raman signal.

Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 (broad) |

| C=O | Stretching | 1650-1680 (strong) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2950 |

| C-N | Stretching | 1250-1350 |

| C-I | Stretching | 500-600 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen. The crystal structure would reveal the planarity of the pyrrole ring and the orientation of the acetyl group relative to the ring. While a published crystal structure for this compound is not readily found, analysis of related structures suggests that intermolecular hydrogen bonds would play a significant role in the crystal packing.

Reactivity and Reaction Mechanisms of 1 4 Iodo 1h Pyrrol 2 Yl Ethanone

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring in 1-(4-Iodo-1H-pyrrol-2-yl)ethanone is an electron-rich aromatic system, yet its reactivity is significantly modulated by the presence of both an electron-withdrawing acetyl group and a deactivating iodo substituent.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. uci.edumasterorganicchemistry.com

In the case of this compound, the reactivity of the pyrrole ring towards electrophiles is reduced compared to unsubstituted pyrrole. This deactivation is primarily due to the electron-withdrawing nature of the acetyl group at the C2 position. Such deactivating groups decrease the rate of reaction by withdrawing electron density from the ring, which destabilizes the cationic intermediate. wikipedia.org

The directing effect of the substituents determines the position of any further substitution. The acetyl group at C2 directs incoming electrophiles to the meta-positions (C4 and C5). The iodine atom at C4, a halogen, is also deactivating but acts as an ortho-para director, guiding electrophiles to the C3 and C5 positions. The combined influence of these two groups suggests that the most likely position for a subsequent electrophilic attack is the C5 position, which is meta to the acetyl group and ortho to the iodo group.

Nucleophilic Reactivity of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons but also bears a hydrogen atom. This N-H proton can be abstracted by a base, rendering the nitrogen atom nucleophilic. The acidity of this proton in this compound is enhanced by the electron-withdrawing acetyl group at the adjacent C2 position.

Once deprotonated, the resulting pyrrolide anion is a potent nucleophile. This reactivity allows for various substitution reactions at the nitrogen atom. For instance, N-alkyne substituted pyrrole esters have been synthesized via copper-catalyzed cross-coupling reactions, demonstrating the synthetic utility of the nucleophilic pyrrole nitrogen after deprotonation. metu.edu.trnih.gov This pathway opens avenues for introducing a wide range of substituents onto the nitrogen, further functionalizing the molecule.

Transformations Involving the Iodine Substituent

The carbon-iodine bond is a key reactive site in this compound, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for constructing C-C bonds. nih.govrsc.orgnih.govsci-hub.se The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations. The general order of reactivity for aryl halides in these reactions is I > Br > Cl. wikipedia.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.govresearchgate.net The coupling of this compound with various aryl or vinyl boronic acids would yield 4-aryl or 4-vinyl-2-acetylpyrroles. The reaction conditions are generally mild and tolerant of many functional groups. nih.govfrontiersin.org An iodine-catalyzed, metal-free variant of the Suzuki-Miyaura coupling has also been developed, though its applicability to this specific substrate would require experimental validation. researchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Arylboronic Acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Aq. Solvent | 37-100 °C | Good-Excellent | nih.govresearchgate.netfrontiersin.org |

| Vinylboronic Acid | Pd(PPh₃)₄ | Ag₂O | THF | Room Temp. | Good | nih.gov |

Sonogashira Coupling: The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is highly efficient for forming C(sp²)-C(sp) bonds, leading to arylalkynes. libretexts.orgnih.gov Reacting this compound with a terminal alkyne under Sonogashira conditions would produce a 4-alkynyl-2-acetylpyrrole derivative. organic-chemistry.org Copper-free Sonogashira protocols have been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine Base | THF/DMA | Room Temp. - 80°C | Good | libretexts.orgorganic-chemistry.orgrsc.org |

| Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | Up to 97% | nih.gov |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents. nih.gov This reaction would allow for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the C4 position of the pyrrole ring by coupling the corresponding organozinc reagent with this compound.

| Coupling Partner | Catalyst System | Solvent | Temperature | Yield | Reference |

| Organozinc Halide | Pd(0) or Ni(0) | THF | Room Temp. - 70°C | Good | wikipedia.orgnih.gov |

Reactivity in Carbon-Iodine Bond Cleavage and Formation Reactions

The cleavage of the carbon-iodine bond is the initial and often rate-limiting step (oxidative addition) in the catalytic cycles of the cross-coupling reactions discussed above. Beyond this, the C-I bond can undergo other transformations. For example, haloalkanes are known to undergo C-I bond cleavage upon photolysis to release an iodine radical. nih.govrsc.org While specific studies on the photolysis of this compound are not prevalent, this general reactivity pattern is a fundamental aspect of organoiodine chemistry. nih.govrsc.org

The C-I bond can also be cleaved reductively to replace the iodine atom with a hydrogen atom (hydrodeiodination). This can be achieved using various reducing agents, such as catalytic hydrogenation or hydride reagents, providing a route to 1-(1H-pyrrol-2-yl)ethanone from its 4-iodo derivative.

Conversely, the formation of this bond is typically achieved through electrophilic iodination of a more activated precursor, such as 1-(1H-pyrrol-2-yl)ethanone, using an iodinating agent like iodine in the presence of a base or N-iodosuccinimide (NIS). The acetyl group at C2 directs the incoming iodine electrophile to the C4 position.

Reactivity of the Acetyl Group

The acetyl group (C(O)CH₃) at the C2 position exhibits the typical reactivity of a methyl ketone. nist.govnih.govebi.ac.uk This functionality offers a range of opportunities for further molecular elaboration, independent of the pyrrole ring or the iodo substituent.

Key reactions involving the acetyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(4-iodo-1H-pyrrol-2-yl)ethanol.

Oxidation: Under forcing conditions, the methyl group can be oxidized, for example in the haloform reaction, though this may compete with reactions at the pyrrole ring.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation Reactions: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in reactions like aldol (B89426) condensations with aldehydes or ketones to form β-hydroxy ketones.

Formation of Derivatives: The carbonyl group can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to form hydrazones. These derivatives are often crystalline solids and can be useful for characterization. For instance, 2-(N-Methyl-N-benzylaminomethyl)-1H-pyrrole is a known selective inhibitor of Monoamine oxidase B. wikipedia.org

The reactivity of the acetyl group provides a complementary set of synthetic transformations to those available at the pyrrole ring and the C-I bond, making this compound a valuable and versatile building block in organic synthesis.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl group of the acetyl moiety in this compound serves as an electrophilic site, susceptible to attack by nucleophiles. This reactivity is fundamental to a variety of synthetic transformations, including reduction and addition of organometallic reagents.

Reduction Reactions: The acetyl group can be reduced to an alcohol, providing access to 1-(4-Iodo-1H-pyrrol-2-yl)ethanol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol, where the hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon. This nucleophilic addition leads to the formation of a tetrahedral intermediate, which is subsequently protonated by the solvent to yield the corresponding secondary alcohol. The general mechanism for such reductions involves the transfer of a hydride from the borohydride complex to the carbonyl carbon.

Grignard and Organolithium Additions: Carbon-carbon bond formation at the carbonyl carbon can be achieved through the addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). These strong nucleophiles readily add to the carbonyl group, forming a new carbon-carbon bond and, after an acidic workup, a tertiary alcohol. The choice of the organometallic reagent allows for the introduction of a wide range of alkyl, aryl, or vinyl groups. The reactivity of the carbonyl group in these additions is influenced by the electron-withdrawing nature of the pyrrole ring and the iodo substituent.

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde or ketone to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene. The specific ylide used determines the nature of the substituent introduced at the former carbonyl carbon.

| Reaction Type | Reagent | Product | Key Features |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(4-Iodo-1H-pyrrol-2-yl)ethanol | Selective reduction of the ketone to a secondary alcohol. |

| Grignard Addition | R-MgX | Tertiary Alcohol | Forms a new C-C bond at the carbonyl carbon. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Converts the C=O group to a C=C double bond. |

Alpha-Functionalization and Condensation Reactions

The methyl group of the acetyl moiety in this compound possesses acidic protons, rendering it susceptible to deprotonation and subsequent functionalization. This reactivity enables a range of condensation and alpha-functionalization reactions.

Alpha-Halogenation: In the presence of a suitable base and a halogen source (e.g., N-bromosuccinimide or iodine), the α-carbon can be halogenated. The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile, attacking the electrophilic halogen. This reaction provides a route to α-halo ketones, which are versatile intermediates for further synthetic transformations.

Condensation Reactions: The acidic α-protons also facilitate various condensation reactions.

Claisen-Schmidt Condensation: In the presence of a base, this compound can react with aromatic aldehydes in a Claisen-Schmidt condensation to form α,β-unsaturated ketones, also known as chalcones. The reaction is initiated by the deprotonation of the α-carbon to form an enolate, which then attacks the aldehyde carbonyl. Subsequent dehydration of the resulting aldol adduct yields the conjugated enone.

Knoevenagel Condensation: This compound can also participate in Knoevenagel condensations with activated methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. The reaction leads to the formation of a new carbon-carbon double bond.

These condensation reactions are valuable for extending the carbon framework and introducing new functional groups.

| Reaction Type | Reagent(s) | Product Type | Key Features |

| Alpha-Halogenation | Base, Halogen Source (e.g., NBS, I₂) | α-Halo Ketone | Functionalization at the carbon adjacent to the carbonyl. |

| Claisen-Schmidt | Aromatic Aldehyde, Base | α,β-Unsaturated Ketone (Chalcone) | Forms a conjugated system. |

| Knoevenagel | Activated Methylene Compound, Weak Base | Substituted Alkene | C=C bond formation with activated methylene compounds. |

Interplay of Substituents and Regiochemical Control in Further Derivatization

The iodo and acetyl substituents on the pyrrole ring play a crucial role in directing further functionalization of the heterocyclic core. The electron-withdrawing nature of the acetyl group deactivates the pyrrole ring towards electrophilic substitution, while the iodo group serves as a versatile handle for cross-coupling reactions.

Electrophilic Substitution: The acetyl group at the 2-position is a deactivating group, making electrophilic aromatic substitution on the pyrrole ring more challenging compared to unsubstituted pyrrole. When such reactions do occur, the substitution is generally directed to the C5 position, which is the most activated position in 2-substituted pyrroles bearing an electron-withdrawing group.

Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom at the 4-position is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for introducing a wide variety of substituents onto the pyrrole ring with high regioselectivity.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond at the C4 position, leading to 4-aryl or 4-vinyl substituted pyrroles.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to 4-alkynylpyrrole derivatives.

Heck Coupling: The reaction with alkenes under palladium catalysis results in the formation of 4-alkenylpyrroles.

The reactivity in these cross-coupling reactions can be influenced by the presence of the acetyl group and the nature of the N-substituent on the pyrrole ring. For instance, N-protection of the pyrrole can sometimes enhance the efficiency and scope of these transformations.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Boronic Acid/Ester | Pd Catalyst, Base | 4-Aryl/Vinyl-2-acetylpyrrole |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | 4-Alkynyl-2-acetylpyrrole |

| Heck Coupling | Alkene | Pd Catalyst, Base | 4-Alkenyl-2-acetylpyrrole |

Theoretical and Computational Chemistry Studies on 1 4 Iodo 1h Pyrrol 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules like 1-(4-Iodo-1H-pyrrol-2-yl)ethanone. These methods, which solve the Schrödinger equation for a given molecular system, provide insights into the distribution of electrons and the stability of the molecule. For pyrrole (B145914) derivatives, understanding the electronic structure is key to predicting their reactivity and physical properties.

The introduction of an acetyl group at the 2-position and an iodine atom at the 4-position of the pyrrole ring significantly influences its electronic properties. The acetyl group is an electron-withdrawing group, which tends to decrease the electron density of the pyrrole ring, while the iodine atom can exhibit both electron-withdrawing inductive effects and electron-donating resonance effects.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. In substituted pyrroles, the energies of these orbitals are modulated by the nature of the substituents. For instance, studies on other substituted pyrroles have shown that electron-withdrawing groups generally lower the HOMO and LUMO energy levels. nih.gov

Table 1: Representative Calculated Electronic Properties for a Substituted Pyrrole System

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -450.123 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 2.54 |

Note: These are representative values for a substituted pyrrole and not specific to this compound.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

Geometry Optimization: DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the pyrrole ring and its substituents. The planarity of the pyrrole ring and the orientation of the acetyl group would be of particular interest.

Spectroscopic Property Prediction: DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would help in identifying characteristic vibrational modes, such as the N-H stretch, C=O stretch of the acetyl group, and vibrations involving the C-I bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to predict the chemical shifts of ¹H and ¹³C atoms. nih.gov This information is invaluable for structural elucidation and for understanding the electronic environment of the different nuclei in the molecule. The predicted shifts for the pyrrole ring protons and carbons would be influenced by the electron-donating and -withdrawing effects of the substituents.

Table 2: Representative DFT-Calculated Geometrical Parameters and Predicted Spectroscopic Data for a 2-Acetylpyrrole (B92022) Moiety

| Parameter | Predicted Value |

|---|---|

| C2-C=O Bond Length (Å) | 1.45 |

| C=O Bond Length (Å) | 1.23 |

| C2-C3 Bond Length (Å) | 1.39 |

| C3-C4 Bond Length (Å) | 1.42 |

| C=O Vibrational Frequency (cm⁻¹) | ~1650 |

| Pyrrole H3 Chemical Shift (ppm) | ~6.3 |

Note: These values are based on typical data for 2-acetylpyrrole and are illustrative.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various transformations, such as electrophilic substitution, which is a characteristic reaction of pyrroles. nih.gov

By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and transition states. The calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur, allows for the prediction of reaction rates and the determination of the most likely reaction pathway. researchgate.net

For example, a computational study could investigate the regioselectivity of further electrophilic substitution on the this compound ring. By calculating the activation energies for substitution at the available positions (C3 and C5), it would be possible to predict the most favorable site for reaction.

Table 3: Hypothetical Calculated Activation Energies for Electrophilic Bromination of a Substituted Pyrrole

| Reaction Position | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| C3-Substitution | 15.2 | 12.5 |

| C5-Substitution | 12.8 | 10.1 |

Note: These are hypothetical values to illustrate the application of computational chemistry in predicting reaction outcomes.

Investigation of Aromaticity and Electron Density Distribution

Pyrrole is an aromatic heterocycle, and the introduction of substituents can modulate its aromaticity. wikipedia.org The aromaticity of this compound can be investigated using several computational methods:

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. A negative NICS value at the center of the ring is indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This method assesses aromaticity based on the degree of bond length alternation in the ring. A HOMA value close to 1 suggests high aromaticity.

The distribution of electron density within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis. rsc.org This would reveal the charge distribution on the atoms and provide a quantitative measure of the electronic effects of the iodo and acetyl substituents on the pyrrole ring. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 4: Representative Calculated Aromaticity Indices and NBO Charges for a Substituted Pyrrole Ring

| Parameter | Calculated Value |

|---|---|

| NICS(0) (ppm) | -12.5 |

| HOMA | 0.85 |

| NBO Charge on N | -0.65 |

| NBO Charge on C2 | +0.25 |

| NBO Charge on C4 | +0.10 |

Note: These are representative values for a substituted pyrrole and not specific to this compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the acetyl group introduces conformational flexibility to this compound. The orientation of the acetyl group relative to the pyrrole ring can be described by a dihedral angle. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms according to the laws of classical mechanics, MD can provide insights into:

The flexibility of the molecule and the accessible conformations at a given temperature.

The interactions of the molecule with its environment, such as a solvent.

The time-averaged properties of the molecule.

For this compound, an MD simulation could reveal the preferred orientation of the acetyl group in solution and how this might be influenced by intermolecular interactions.

Table 5: Hypothetical Relative Energies of Conformers for the Acetyl Group in a 2-Acetylpyrrole Derivative

| Dihedral Angle (C3-C2-C=O) | Relative Energy (kcal/mol) |

|---|---|

| 0° (syn-periplanar) | 1.5 |

| 180° (anti-periplanar) | 0.0 |

Note: These are hypothetical values illustrating that the anti-periplanar conformation is typically more stable.

Applications in Advanced Organic Synthesis and Material Science

Role as a Building Block for Complex Heterocyclic Architectures

The development of new and efficient routes to complex heterocyclic systems is a cornerstone of modern organic synthesis, driven by the prevalence of such scaffolds in pharmaceuticals and biologically active natural products. 1-(4-Iodo-1H-pyrrol-2-yl)ethanone serves as a key starting material for the synthesis of a variety of intricate heterocyclic structures.

Fused polycyclic systems containing the pyrrole (B145914) nucleus are of significant interest due to their presence in a wide array of natural products with diverse biological activities. acs.org The pyrrolo[1,2-a]pyrazine (B1600676) core, for instance, is found in compounds isolated from marine organisms and often exhibits antimicrobial properties. researchgate.net The synthesis of these scaffolds frequently relies on the strategic elaboration of appropriately substituted pyrroles.

General synthetic strategies towards pyrrolo[1,2-a]pyrazinones often involve the fusion of a pyrazinone ring onto a pre-existing pyrrole. One common approach utilizes a 1,2-disubstituted pyrrole bearing an electrophilic carbonyl group at the 2-position. acs.org this compound fits this description perfectly. The acetyl group at C2 can be transformed into a more reactive species, which can then react with a nitrogen-containing moiety introduced at the N1 position of the pyrrole ring to facilitate the cyclization and formation of the pyrazinone ring. For example, the acetyl group can undergo alpha-halogenation followed by reaction with an amine to construct the fused ring system.

The demand for highly functionalized pyrroles is driven by their utility in medicinal chemistry and materials science. eurekaselect.com this compound is not only a functionalized pyrrole itself but also a versatile intermediate for the synthesis of more complex derivatives. The presence of the iodine atom is particularly significant, as it provides a handle for introducing a wide variety of substituents onto the pyrrole ring via transition metal-catalyzed cross-coupling reactions.

The iodine at the C4 position can readily participate in reactions such as:

Suzuki-Miyaura coupling: to form new carbon-carbon bonds with boronic acids.

Heck coupling: to introduce alkenyl groups.

Sonogashira coupling: to install alkynyl moieties.

Buchwald-Hartwig amination: to form carbon-nitrogen bonds.

These reactions allow for the modular and efficient construction of a library of diversely substituted pyrroles, which is a key strategy in drug discovery and the development of new organic materials. nih.govnih.gov Furthermore, the acetyl group can be a site for further transformations, such as aldol (B89426) condensations, to build even more complex side chains on the pyrrole scaffold.

Pyrrole is the fundamental building block of tetrapyrroles, a class of natural products that includes hemes, chlorophylls, and vitamin B12, which are essential for many biological processes. researchgate.netnih.gov The synthesis of these complex macrocycles and their analogues is a challenging but important area of research, as it provides access to tools for studying biological systems and developing new therapeutic agents.

The construction of photosynthetic tetrapyrroles, such as chlorophylls, often involves the stepwise assembly of functionalized pyrrole units. nih.gov Iodinated pyrroles are valuable precursors in this context, as the iodine atom can be used in coupling reactions to link the pyrrole units together. While a 3-iodopyrrole has been specifically mentioned as a precursor for analogues of ring C in photosynthetic tetrapyrroles, the same principle applies to other iodinated pyrroles. nih.gov this compound, with its iodine at the C4 position, can serve as a valuable building block for the synthesis of novel tetrapyrrole analogues. The acetyl group provides an additional point of functionality that can be used to modulate the properties of the final macrocycle or to attach it to other molecules. The ability to synthesize analogues of natural products is crucial for understanding their structure-activity relationships and for developing new molecules with improved properties. rsc.org

Integration into Novel Organic Materials

The unique electronic and structural properties of the pyrrole ring have led to its incorporation into a variety of advanced organic materials. novapublishers.com this compound serves as a versatile scaffold for the development of such materials, with its functional groups allowing for the fine-tuning of their properties.

Pyrrole-containing polymers and small molecules have garnered significant attention for their potential applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The electron-rich nature of the pyrrole ring makes it an excellent electron-donating unit, which is a key requirement for many organic semiconducting materials.

This compound can be used as a building block to construct larger conjugated systems with tailored optoelectronic properties. The iodine and acetyl groups are synthetic handles that allow for the extension of the π-conjugated system through polymerization or coupling reactions. For example, the iodine atom can be used in cross-coupling reactions to link the pyrrole unit to other aromatic or heteroaromatic systems, thereby creating donor-acceptor structures that are common in organic solar cells. The ability to modify the structure of the molecule allows for the tuning of its energy levels (HOMO and LUMO) and charge transport properties, which are critical for the performance of optoelectronic devices. acs.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is a key process in supramolecular chemistry, leading to the spontaneous formation of ordered structures. Pyrrole-containing molecules are known to participate in self-assembly processes, driven by interactions such as hydrogen bonding. researchgate.netnih.gov

This compound possesses both a hydrogen bond donor (the N-H group of the pyrrole ring) and a hydrogen bond acceptor (the carbonyl oxygen of the acetyl group). This allows it to form intermolecular hydrogen bonds, leading to the formation of dimers or larger self-assembled structures. The formation of such ordered assemblies can significantly influence the properties of the material in the solid state. acs.org Additionally, the iodine atom can participate in halogen bonding, another important non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures. The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of nanomaterials with specific functions.

Strategies for Diversity-Oriented Synthesis and Chemical Libraries

The strategic use of versatile chemical scaffolds is fundamental to the success of diversity-oriented synthesis (DOS), a paradigm that aims to efficiently generate structurally complex and diverse small molecules for the exploration of new biological functions. nih.govwiley-vch.de this compound has emerged as a valuable building block in this context. Its utility lies in the reactive iodo-substituent at the C4 position of the pyrrole ring, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the generation of large and diverse chemical libraries.

The pyrrole motif itself is a "privileged scaffold," frequently found in biologically active natural products and pharmaceuticals, making it an attractive starting point for the synthesis of new drug-like molecules. nih.govorganic-chemistry.org The presence of both an acetyl group and a reactive iodine atom on the pyrrole ring of this compound offers multiple points for diversification. This allows for a modular and flexible approach to library synthesis, a key principle of DOS. nih.govnist.gov

A primary strategy for leveraging this compound in DOS involves palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly amenable to reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are well-established for their broad substrate scope and functional group tolerance, making them ideal for combinatorial chemistry and the generation of extensive compound libraries. nih.gov

For instance, the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl groups at the C4 position. By reacting this compound with a diverse set of boronic acids or their derivatives, a library of 4-aryl-2-acetylpyrroles can be rapidly assembled. The reaction conditions are generally mild, and a variety of palladium catalysts and bases can be employed to optimize yields across a broad range of substrates.

Similarly, the Sonogashira coupling enables the introduction of various alkyne-containing fragments. This opens up avenues for creating linear or macrocyclic structures, further expanding the chemical space accessible from this single precursor. The resulting alkynylated pyrroles can also serve as intermediates for further transformations, such as cycloadditions or reductions, adding another layer of diversity to the synthesized library.

The Heck reaction provides a means to introduce alkenyl substituents, which can also be further functionalized. This multi-component reaction strategy allows for the rapid assembly of complex molecular architectures from simple starting materials, a hallmark of efficient DOS pathways.

Beyond cross-coupling reactions, the acetyl group at the C2 position offers another point for chemical diversification. It can be subjected to a wide range of transformations, including aldol condensations, reductions to the corresponding alcohol, or conversion to other functional groups. This orthogonal reactivity allows for a "build/couple/pair" strategy, where the pyrrole scaffold is first elaborated at the C4 position via coupling reactions, and then further diversified through transformations of the acetyl group.

The following table summarizes potential diversification strategies for this compound in the context of diversity-oriented synthesis:

| Reaction Type | Position of Diversification | Introduced Moiety | Potential for Library Generation |

| Suzuki-Miyaura Coupling | C4 | Aryl, Heteroaryl | High: Large commercial availability of boronic acids. |

| Sonogashira Coupling | C4 | Alkynyl | High: Access to linear, branched, and cyclic structures. |

| Heck Coupling | C4 | Alkenyl | Moderate: Potential for subsequent functionalization. |

| Aldol Condensation | C2 (via acetyl group) | α,β-Unsaturated ketones | High: Wide range of aldehydes and ketones can be used. |

| Reduction | C2 (via acetyl group) | Ethyl alcohol | Moderate: Can be followed by esterification or etherification. |

The combination of these synthetic strategies allows for the systematic exploration of the chemical space around the 2-acetylpyrrole (B92022) core. By varying the building blocks used in the coupling reactions and the subsequent modifications of the acetyl group, vast libraries of structurally diverse compounds can be generated from a single, readily accessible starting material. This approach is highly valuable in the search for new bioactive molecules and for probing complex biological systems.

Structure Reactivity Relationship Studies of 1 4 Iodo 1h Pyrrol 2 Yl Ethanone and Its Analogs

Influence of the Iodine Atom on Pyrrole (B145914) Ring Reactivity and Substituent Effects

The iodine atom positioned at the C4-carbon of the 1H-pyrrole ring in 1-(4-Iodo-1H-pyrrol-2-yl)ethanone significantly modulates the molecule's reactivity profile. Halogens, such as iodine, characteristically exhibit a deactivating effect on the pyrrole ring concerning electrophilic aromatic substitution. This deactivation arises from the inductive electron-withdrawing nature (-I effect) of iodine, which diminishes the electron density of the pyrrole ring, thus rendering it less susceptible to electrophilic attack when compared to an unsubstituted pyrrole. Conversely, the iodine atom possesses lone pairs of electrons that can be donated into the aromatic system via a positive mesomeric effect (+M effect), which can influence the regioselectivity of chemical reactions.

A pivotal aspect of the iodine substituent is the carbon-iodine (C-I) bond, which serves as a versatile functional handle for a plethora of synthetic transformations. Iodinated pyrroles are highly valued as substrates in transition-metal-catalyzed cross-coupling reactions. For instance, they readily participate in Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Stille coupling with organostannanes. These methodologies facilitate the introduction of a diverse array of carbon-based substituents at the C4-position, thereby providing a robust platform for the construction of complex and varied pyrrole derivatives. The synthetic utility of the C-I bond is a cornerstone in the chemistry of iodopyrroles.

Furthermore, the iodine substituent plays a crucial role in directing the regioselectivity of subsequent chemical reactions. In the context of electrophilic substitutions on the pyrrole ring, the directing influence of the pre-existing substituents is of paramount importance. While the acetyl group at the C2-position is a potent deactivating and meta-directing group in a benzene (B151609) system, its effect within the five-membered pyrrole ring, in concert with the C4-iodo group, will guide incoming electrophiles to the remaining unoccupied positions, which are typically the C3 and C5 carbons. The interplay between the electronic effects of both the iodo and acetyl moieties, in conjunction with steric considerations, will ultimately dictate the outcome of such transformations.

Impact of the Acetyl Group on Electronic Properties and Peripheral Functionalization

The acetyl group located at the C2-position of this compound imposes a substantial electron-withdrawing influence on the pyrrole ring. This is a consequence of both the inductive effect (-I) of the carbonyl group and its capacity to delocalize the ring's pi-electrons through resonance (-M effect). This pronounced withdrawal of electron density deactivates the pyrrole ring towards electrophilic aromatic substitution, rendering such reactions more challenging in comparison to pyrroles that bear electron-donating groups.

Despite its deactivating nature, the acetyl group presents numerous avenues for peripheral functionalization. The carbonyl carbon is electrophilic and thus susceptible to nucleophilic attack. For example, it can be reduced to a secondary alcohol utilizing reducing agents such as sodium borohydride (B1222165), or further reduced to an ethyl group through methodologies like the Wolff-Kishner or Clemmensen reductions. The carbonyl group can also engage in condensation reactions with amines to yield imines or with hydroxylamine (B1172632) to form oximes, thereby providing pathways for further structural elaboration.

Positional Isomerism and its Effect on Synthetic Outcomes and Reactivity Profiles

Positional isomerism, particularly the specific placement of the iodo and acetyl groups on the pyrrole ring, exerts a profound influence on the synthetic accessibility and reactivity of the resultant molecule. The two most pertinent isomers in this regard are this compound and 1-(5-Iodo-1H-pyrrol-2-yl)ethanone.

The synthesis of these isomers frequently proceeds via distinct chemical pathways. For instance, the direct iodination of 2-acetylpyrrole (B92022) typically affords a mixture of isomers, with the 4-iodo and 5-iodo derivatives being the predominant products. The ratio of these products can be modulated by the reaction conditions, including the choice of iodinating agent and solvent. The separation of these isomers can be a formidable task, often necessitating meticulous chromatographic techniques. As an alternative, regioselective synthetic strategies can be employed. For example, commencing with a pre-functionalized pyrrole, such as 4-iodopyrrole, and subsequently introducing the acetyl group via a Friedel-Crafts acylation would preferentially yield the 2-acetyl-4-iodopyrrole isomer.

The reactivity of these positional isomers also exhibits significant divergence. In the case of this compound, the C5-position is the most probable site for subsequent electrophilic attack, a preference dictated by the directing effects of both the C2-acetyl and C4-iodo groups. In contrast, for 1-(5-Iodo-1H-pyrrol-2-yl)ethanone, the C3 and C4 positions are available for substitution. The electronic deactivation imparted by the C2-acetyl group and the steric and electronic influence of the C5-iodo group would culminate in a different regiochemical outcome and likely a dissimilar level of reactivity. Moreover, the proximate arrangement of the iodo and acetyl groups in the 5-iodo isomer could potentially facilitate intramolecular interactions or cyclization reactions that are not feasible in the 4-iodo isomer.

Systematic Variations to Elucidate Structure-Property Relationships for Synthetic Design

The systematic variation of substituents on the pyrrole ring, utilizing this compound as a foundational scaffold, represents a potent strategy for the elucidation of structure-property relationships and for the rational design of novel synthetic targets possessing desired characteristics. Through the methodical alteration of the substituents at the C2 and C4 positions, and potentially the introduction of new substituents at other positions, a comprehensive understanding of how these modifications affect the molecule's electronic properties, reactivity, and ultimately its biological activity or material properties can be attained.

For example, the acetyl group at C2 could be substituted with other electron-withdrawing groups of varying strengths, such as a nitrile (-CN), an ester (-COOR), or a trifluoromethyl group (-CF3). Conversely, it could be replaced by electron-donating groups like an alkyl or alkoxy group. In a similar vein, the iodine atom at C4 could be replaced with other halogens (Br, Cl, F) to probe the effect of halogen size and electronegativity on cross-coupling efficiency and electronic properties. It could also be substituted with a variety of other groups introduced via the aforementioned cross-coupling reactions.

By synthesizing a library of such analogs and systematically evaluating their properties, quantitative structure-activity relationships (QSAR) can be established. For instance, one could correlate the Hammett parameters of the substituents with the reaction rates of a specific transformation or with a measured biological endpoint. This data-driven approach enables the development of predictive models that can guide the design of new molecules with optimized properties, thereby minimizing the need for extensive trial-and-error synthesis. This systematic methodology is fundamental to the fields of modern medicinal chemistry and materials science.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Iodo-1H-pyrrol-2-yl)ethanone, and how are reaction conditions optimized?

- Methodology : Multi-component reactions (MCRs) are efficient for synthesizing substituted pyrroles. For example, iodine-catalyzed three-component reactions (e.g., aldehydes, amines, and ketones) yield functionalized pyrroles under reflux conditions in ethanol or acetic acid. Reaction optimization includes adjusting stoichiometry, solvent polarity (e.g., glacial acetic acid for cyclization), and catalyst loading .

- Key Data : Typical yields range from 67% to 85%, with purity confirmed via melting points (e.g., 116–118°C vs. literature values) and chromatographic methods (e.g., gas chromatography with polar columns) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Peaks at ~1645–1651 cm⁻¹ confirm the C=O stretch of the ethanone group .

- NMR : ¹H NMR signals at δ 2.08–2.43 ppm (singlets) correspond to methyl groups attached to the pyrrole ring. Substituent effects (e.g., iodine) deshield adjacent protons, shifting aromatic signals .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion ([M⁺]) and fragmentation patterns for structural validation .

Q. What are the key physical properties of this compound, and how are they experimentally determined?

- Methodology :

- Melting Points : Determined via capillary tubes; discrepancies (e.g., observed vs. literature values) are resolved by recrystallization from ethanol .

- Thermodynamic Data : Sublimation enthalpy and boiling points are measured using differential scanning calorimetry (DSC) and gas-phase chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and literature melting points?

- Methodology : Discrepancies (e.g., ΔMp = 3–5°C) may arise from impurities or polymorphism. Recrystallization in polar solvents (e.g., ethanol) followed by HPLC analysis (using C18 columns) ensures purity. X-ray crystallography (via SHELX refinement) can identify polymorphic forms .

Q. What strategies improve synthetic yields of iodinated pyrrole derivatives?

- Methodology :

- Catalyst Screening : Iodine catalysts enhance electrophilic substitution at the pyrrole 4-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step reactions .

- Protecting Groups : Temporary protection of the pyrrole NH with benzyl groups prevents side reactions during iodination .

Q. How can hydrogen-bonding patterns in crystal structures of this compound be analyzed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules) categorizes interactions like N–H···O=C chains, critical for understanding packing efficiency .

Q. What challenges arise in NMR interpretation due to tautomerism or substituent effects?

- Methodology : Iodine’s electron-withdrawing effect shifts pyrrole ring protons downfield. Variable-temperature ¹H NMR (e.g., 300 MHz in CDCl₃) resolves tautomeric equilibria by slowing exchange rates. 2D NMR (COSY, HSQC) assigns coupling in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.